L-Histidine dihydrochloride

Catalog No.
S1917255
CAS No.
6027-02-7
M.F
C6H11Cl2N3O2
M. Wt
228.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine dihydrochloride

CAS Number

6027-02-7

Product Name

L-Histidine dihydrochloride

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1

InChI Key

XEJCDBUNISUVGZ-XRIGFGBMSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl

Cell Culture and Protein/Peptide Synthesis

  • L-His.HCl2 is a crucial building block for protein and peptide synthesis []. Researchers incorporate it into cell culture media to support cell growth and protein production by the cultured cells.
  • Its high solubility allows for precise control over the concentration of histidine available to the cells, which can be essential for studying specific protein functions or pathways.

Studying Cell Signaling and Gene Expression

  • L-His.HCl2 can be used as a research tool to investigate cellular signaling pathways. Histidine residues within proteins often act as important regulatory points due to their ability to accept or donate protons. L-His.HCl2 can be used to manipulate the protonation state of these residues, potentially affecting protein function and downstream signaling cascades [].
  • Similarly, researchers can utilize L-His.HCl2 to study how changes in cellular pH impact gene expression. L-Histidine itself is involved in maintaining cellular pH homeostasis, so manipulating its availability can provide insights into gene regulation mechanisms.

Development of Nonlinear Optical Materials

  • Research has explored the potential of L-histidine hydrochloride crystals (including L-His.HCl2) for applications in nonlinear optics [, ]. These materials exhibit properties that allow them to manipulate light in unique ways, making them valuable for various technological applications.
  • Studies suggest that L-histidine hydrochloride crystals possess characteristics favorable for terahertz wave generation and manipulation, which could have applications in spectroscopy and imaging.

L-Histidine dihydrochloride is a synthetic compound formed by the reaction of L-histidine with two hydrochloric acid molecules (HCl). It's a white, crystalline powder soluble in water []. L-histidine, the parent molecule, is one of the 20 essential amino acids required for protein synthesis in humans and other organisms [].


Molecular Structure Analysis

The L-histidine dihydrochloride molecule possesses a unique structure with several notable features:

  • Central Carbon Chain: The core structure consists of a three-carbon chain with an amino group (NH2) at one end and a carboxylic acid group (COOH) at the other [].
  • Imidazole Ring: Attached to the second carbon is an imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. This ring gives histidine its unique properties [].
  • Positive Charge: The two hydrochloride (HCl) groups donate protons, making the molecule positively charged at physiological pH due to the protonated amino group (NH3+) [].

Chemical Reactions Analysis

Several chemical reactions involving L-histidine dihydrochloride are relevant for research:

  • Synthesis: L-histidine dihydrochloride is typically synthesized by reacting L-histidine with hydrochloric acid [].
  • Decarboxylation: L-histidine dihydrochloride can decarboxylate to form histamine, a biogenic amine involved in allergic responses []. However, this reaction requires specific enzymes and doesn't occur spontaneously.
  • Imidazole Ring Reactions: The imidazole ring of L-histidine dihydrochloride can participate in various reactions due to its aromatic nature. For example, it can undergo nucleophilic substitution reactions with appropriate reagents [].

Physical And Chemical Properties Analysis

  • Melting Point: 150-153 °C (decomposition) [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Highly soluble in water (500 g/L at 25 °C) []. Insoluble in most organic solvents.
  • Stability: Stable under normal storage conditions but can decompose at high temperatures [].

The mechanism of action of L-histidine dihydrochloride depends on the specific application. Here are two potential scenarios:

  • As a Cell Culture Supplement: L-histidine dihydrochloride can be added to cell culture media as a source of L-histidine, an essential amino acid required for protein synthesis and cell growth.
  • As a Research Tool: The imidazole ring of L-histidine dihydrochloride can act as a buffer, helping maintain a constant pH in biological experiments due to its ability to accept or donate protons [].

L-histidine dihydrochloride is generally considered a safe compound []. However, some potential hazards to consider include:

  • Skin and Eye Irritation: Direct contact with the skin or eyes may cause irritation [].
  • Inhalation Hazards: Inhalation of dust particles may irritate the respiratory tract [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling L-histidine dihydrochloride.
  • Wash hands thoroughly after handling the compound.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.

Sequence

H

Other CAS

6027-02-7

Dates

Modify: 2023-08-16

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